Home > Products > Screening Compounds P111695 > [11C]butylthio-TZTP
[11C]butylthio-TZTP -

[11C]butylthio-TZTP

Catalog Number: EVT-10905864
CAS Number:
Molecular Formula: C12H19N3S2
Molecular Weight: 268.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [11C]butylthio-TZTP involves several key steps that utilize carbon-11 as a radiolabel. The primary method involves the N-alkylation of desmethyl precursors with [11C]methyl iodide. The synthesis process typically includes:

  1. Preparation of Desmethyl Precursors: These are synthesized through established organic chemistry methods, often involving multi-step reactions to achieve the desired thiadiazole structure.
  2. Radiolabeling: The incorporation of carbon-11 is achieved via a nucleophilic substitution reaction where [11C]methyl iodide reacts with the desmethyl precursor under controlled conditions to yield [11C]butylthio-TZTP.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and yield suitable for PET studies.

The yield of this synthesis can vary but is generally optimized for specific activity to enhance imaging capabilities in clinical settings .

Molecular Structure Analysis

The molecular structure of [11C]butylthio-TZTP consists of a thiadiazole ring substituted with a butylthio group and a methylpyridine moiety. Key structural data include:

  • Molecular Formula: C₁₁H₁₅N₂S₂
  • Molecular Weight: Approximately 239.38 g/mol
  • Structural Features:
    • A thiadiazole core which contributes to its receptor binding properties.
    • A butylthio side chain that enhances lipophilicity, facilitating blood-brain barrier penetration.

The structural integrity and characteristics are essential for its function as a PET tracer, allowing it to bind selectively to muscarinic receptors in the brain .

Chemical Reactions Analysis

[11C]butylthio-TZTP undergoes various chemical reactions relevant to its pharmacological activity and metabolic fate:

Mechanism of Action

The mechanism of action of [11C]butylthio-TZTP primarily involves its interaction with muscarinic acetylcholine receptors in the central nervous system. Upon administration, the compound binds selectively to M1 receptors, triggering downstream signaling pathways associated with cholinergic neurotransmission. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where M1 receptor activity is often compromised.

Data from PET studies indicate that following intravenous injection, significant radioactivity accumulates in brain regions rich in muscarinic receptors such as the neocortex and striatum within minutes . This rapid uptake underscores its potential as an effective imaging agent for assessing receptor density and function.

Physical and Chemical Properties Analysis

The physical and chemical properties of [11C]butylthio-TZTP are critical for its application as a PET tracer:

  • Solubility: Generally soluble in organic solvents; moderate solubility in aqueous solutions.
  • Lipophilicity: The logD value indicates favorable lipophilicity (approximately 2.96), which is optimal for blood-brain barrier penetration.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade rapidly once administered due to metabolic processes.
Applications

[11C]butylthio-TZTP has several scientific applications:

  1. Neuroimaging: Primarily used in PET scans to visualize muscarinic receptor distribution and activity in the brain.
  2. Pharmacological Research: Assists in studying the pharmacokinetics and dynamics of muscarinic receptor agonists and antagonists.
  3. Clinical Trials: Evaluated for potential therapeutic applications in treating cognitive deficits associated with Alzheimer's disease by targeting cholinergic dysfunction.
Introduction to [11C]Butylthio-TZTP in Molecular Neuroimaging

Rationale for Muscarinic Receptor Targeting in Neurological Disorders

Muscarinic acetylcholine receptors (mAChRs) represent a family of G protein-coupled receptors (M1-M5 subtypes) critically involved in modulating cognitive, affective, and motor functions within the central nervous system. The M1 and M2 subtypes are of particular interest in neurodegenerative pathologies. Postmortem studies consistently reveal pronounced deficits in M1 receptor density within the neocortex and hippocampus of Alzheimer’s disease patients, correlating with the severity of cognitive impairment [5] [6]. Similarly, Parkinson’s disease dementia exhibits altered muscarinic receptor expression profiles in frontostriatal circuits [5]. These receptors regulate key neurochemical processes:

  • M1 receptors enhance synaptic plasticity via phospholipase C activation and modulate amyloid precursor protein processing.
  • M2 receptors (primarily presynaptic autoreceptors) inhibit acetylcholine release, influencing cholinergic tone [5] [6].

Pharmacological challenges in targeting these receptors include subtype selectivity. Traditional agonists (e.g., bethanechol) lack brain penetrance or receptor specificity, while antagonists like scopolamine induce cognitive toxicity. Molecular imaging with subtype-selective radioligands enables in vivo quantification of receptor density and distribution, addressing a critical need for monitoring cholinergic degeneration and therapeutic target engagement [3] [6].

Table 1: Regional Distribution of Muscarinic Receptor Subtypes in Human Brain

Brain RegionDominant Receptor SubtypePathological Alteration in Alzheimer’s Disease
NeocortexM1>50% reduction in M1 density
StriatumM1/M4M1 reduction >30%
HippocampusM1/M2M1 reduction >40%; M2 upregulation
CerebellumM2/M3Minimal changes

Sources: [1] [5] [6]

Role of Positron Emission Tomography in Receptor Quantification

Positron emission tomography enables non-invasive, quantitative imaging of neuroreceptor dynamics through radioligands labeled with short-lived isotopes like carbon-11 (t₁/₂ = 20.4 minutes). The fundamental principles include:

  • Receptor-Ligand Kinetics: Radioligands bind reversibly to receptors with affinity (Kd) governing equilibrium binding. Dynamic positron emission tomography data are fitted to compartmental models to derive binding potential (BPND), proportional to receptor density (Bmax) and affinity [2] [4].
  • Tracer Kinetic Modeling: The two-tissue compartment model (blood input function) or reference tissue models (cerebellum as pseudoreference region for non-specific binding) calculate total distribution volume (VT) and BPND [2] [6].

Carbon-11 combines favorable decay kinetics for multi-hour protocols and low positron energy for high-resolution imaging. Its incorporation into ligands like [11C]Butylthio-TZTP preserves pharmacological activity while enabling detection at picomolar concentrations. Validation requires:

  • Specificity: Displacement studies with subtype-selective antagonists (e.g., pirenzepine for M1).
  • Test-Retest Reliability: BPND variability <10% in high-density regions [2].
  • Absence of Radiometabolites: Confirmed via plasma chromatography to ensure brain signal reflects parent tracer [1] [4].

Table 2: Key Parameters for Quantitative Muscarinic Receptor Positron Emission Tomography

ParameterDefinitionCalculation Method
Binding Potential (BPND)Ratio of specifically bound to non-displaceable tracerSimplified Reference Tissue Model 2 (SRTM2)
Total Distribution Volume (VT)Equilibrium tracer concentration in tissue relative to plasmaTwo-Tissue Compartment Model (2TCM)
OccupancyReceptor fraction blocked by competitor drugLassen Plot or occupancy model

Sources: [2] [4]

Historical Development of Thiadiazolyltetrahydro-1-methyl-Pyridine Derivatives as Radioligands

The development of thiadiazolyltetrahydro-1-methyl-pyridine radioligands emerged from structure-activity relationship studies of muscarinic agonists. Xanomeline, a non-selective M1/M4-preferring agonist, demonstrated cognitive benefits in Alzheimer’s disease trials but exhibited peripheral side effects. To enable central receptor quantification, researchers synthesized carbon-11-labeled analogs:

  • [11C]Xanomeline: Demonstrated high brain uptake (>5% injected dose at 5 minutes post-injection) in primates and humans, with uptake highest in striatum and neocortex. However, it showed significant affinity for sigma-1 receptors (σ1 Ki < 20 nM), confounding specific muscarinic signals [1].
  • [11C]Butylthio-TZTP: Engineered by replacing xanomeline’s oxygen atom with sulfur and optimizing the alkyl chain. This reduced σ1 binding >10-fold while retaining M2 affinity (Ki ≈ 4 nM). In vivo positron emission tomography in cynomolgus monkeys and humans confirmed:
  • Rapid brain penetration (peak uptake at 5–10 minutes).
  • Displacement >70% by muscarinic antagonists (e.g., scopolamine).
  • Binding patterns consistent with M2 distribution: striatum > cortex > cerebellum [1].

Table 3: Evolution of Thiadiazolyltetrahydro-1-methyl-Pyridine Radioligands

LigandReceptor Affinity Profileσ1 Affinity (Ki)Brain Uptake (%ID)Key Limitations
[11C]XanomelineM1 > M4 > M215 nM5.2%High σ1 binding
[11C]Butylthio-TZTPM2 > M1 > M4>200 nM5.1%Moderate M1 cross-reactivity
Later analogs (e.g., [11C]LSN3172176)M1-selective (Ki = 8.9 nM)>1000 nM6.8%Slow kinetics for M2 studies

Sources: [1] [2] [3]

[11C]Butylthio-TZTP represented a pivotal advancement as the first agonist radiotracer with minimized off-target binding. Its development exemplified three key design strategies:

  • Isosteric Substitution: Sulfur-for-oxygen exchange enhanced selectivity.
  • Alkyl Chain Optimization: Butylthio group balanced lipophilicity (log P ≈ 2.1) and unbound fraction in plasma (fu ≈ 0.12) [1].
  • Agonist Profile: Binding to G protein-coupled receptor conformations enabled detection of functionally active receptors, unlike antagonist tracers [3] [6].

Despite its utility for M2 imaging, [11C]Butylthio-TZTP’s moderate M1 affinity limited applications for cortical M1 quantification. This drove the subsequent development of M1-selective agonists like [11C]LSN3172176 [2] [3].

Properties

Product Name

[11C]butylthio-TZTP

IUPAC Name

3-(411C)butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

Molecular Formula

C12H19N3S2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3/i1-1

InChI Key

SFXHHGRYNXLPKT-BJUDXGSMSA-N

Canonical SMILES

CCCCSC1=NSN=C1C2=CCCN(C2)C

Isomeric SMILES

CN1CCC=C(C1)C2=NSN=C2SCCC[11CH3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.